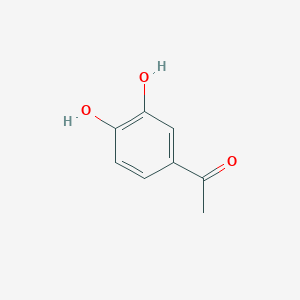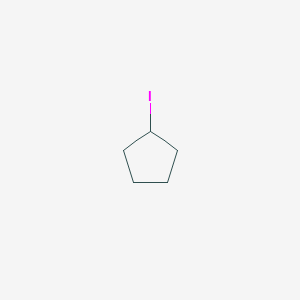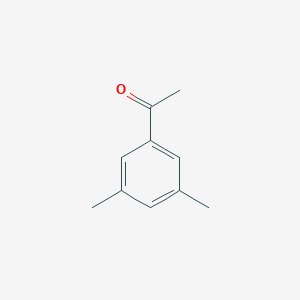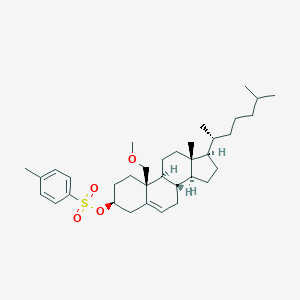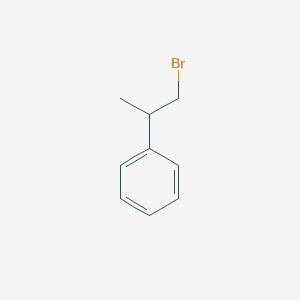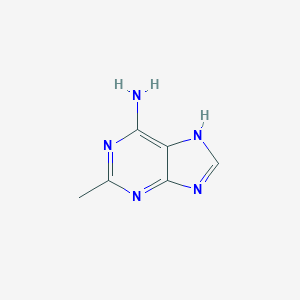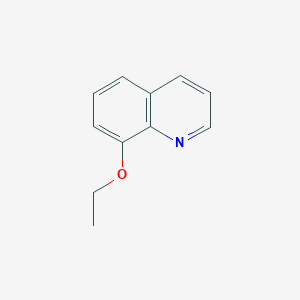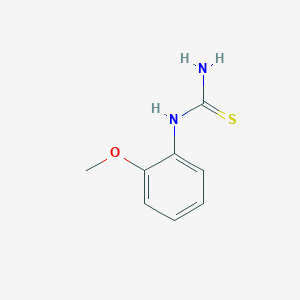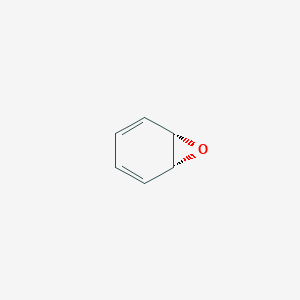![molecular formula C6H12B2O6 B073362 1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis- CAS No. 1135-51-9](/img/structure/B73362.png)
1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-' is a boron-containing compound that has gained attention in scientific research due to its unique properties. This compound is commonly used in organic synthesis and has shown potential in various fields such as material science, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-' has shown potential in various scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of boron-containing drugs such as proteasome inhibitors and kinase inhibitors. In material science, it is used as a cross-linking agent for the synthesis of polymers and hydrogels. In biochemistry, it is used as a tool for the labeling and detection of biomolecules such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-' is not fully understood. However, it is known to form reversible covalent bonds with various biomolecules such as enzymes, receptors, and nucleic acids. This property makes it a useful tool for the selective labeling and detection of biomolecules.
Biochemical and Physiological Effects
1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-' has been shown to have minimal biochemical and physiological effects. It is considered to be non-toxic and non-cytotoxic at low concentrations. However, at high concentrations, it can inhibit the activity of certain enzymes and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-' in lab experiments is its ability to selectively label and detect biomolecules. It is also easy to synthesize and purify, making it a cost-effective tool for research. However, one of the limitations is its instability in aqueous solutions, which can lead to hydrolysis and decomposition.
Direcciones Futuras
There are several future directions for the research of 1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-'. One direction is the development of new synthetic methods for the compound, which can improve its yield and purity. Another direction is the exploration of its potential as a drug candidate for the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, further research can be conducted to understand its mechanism of action and its interactions with biomolecules.
Métodos De Síntesis
The synthesis of 1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-' can be achieved through several methods. One of the most popular methods is the reaction of 1,2-ethanediol with boric acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction yields a mixture of boronic acid and boronic ester, which can be separated and purified using various techniques such as column chromatography or recrystallization.
Propiedades
Número CAS |
1135-51-9 |
|---|---|
Nombre del producto |
1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis- |
Fórmula molecular |
C6H12B2O6 |
Peso molecular |
201.78 g/mol |
Nombre IUPAC |
2-[2-(1,3,2-dioxaborolan-2-yloxy)ethoxy]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C6H12B2O6/c1-2-10-7(9-1)13-5-6-14-8-11-3-4-12-8/h1-6H2 |
Clave InChI |
JUHHPHPMDHWWQW-UHFFFAOYSA-N |
SMILES |
B1(OCCO1)OCCOB2OCCO2 |
SMILES canónico |
B1(OCCO1)OCCOB2OCCO2 |
Otros números CAS |
1135-51-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



